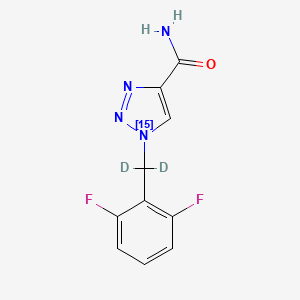

Rufinamide-15N,d2-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H8F2N4O |

|---|---|

Molecular Weight |

241.20 g/mol |

IUPAC Name |

1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide |

InChI |

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,16+1 |

InChI Key |

POGQSBRIGCQNEG-QGIRLOETSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)[15N]2C=C(N=N2)C(=O)N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

What is Rufinamide-15N,d2 and its primary use in research?

An In-depth Technical Guide to Rufinamide-15N,d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufinamide-15N,d2 is a stable isotope-labeled version of Rufinamide, an antiepileptic drug used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1][2] This technical guide provides a comprehensive overview of Rufinamide-15N,d2, focusing on its primary application in research as an internal standard for quantitative bioanalysis. The guide includes its chemical and physical properties, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visual diagrams to illustrate key concepts and workflows.

Introduction to Rufinamide-15N,d2

Rufinamide-15N,d2 is a synthetic, stable isotope-labeled analog of Rufinamide.[3] The molecule is engineered to contain one nitrogen-15 (¹⁵N) atom and two deuterium (²H or d) atoms. This labeling results in a molecule that is chemically identical to Rufinamide but has a higher molecular weight.[4][5] This mass difference is the key to its primary use in research.

Primary Use in Research:

The predominant application of Rufinamide-15N,d2 is as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).[6] Its purpose is to improve the accuracy and precision of the quantification of Rufinamide in complex biological matrices such as plasma, serum, and tissue homogenates.[6]

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons:

-

Similar Chemical and Physical Properties: Rufinamide-15N,d2 behaves almost identically to the unlabeled Rufinamide during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation.[6]

-

Correction for Matrix Effects: It helps to compensate for variations in ionization efficiency in the mass spectrometer's ion source, a phenomenon known as the matrix effect.

-

Accurate Quantification: By comparing the signal intensity of the analyte (Rufinamide) to that of the known concentration of the internal standard (Rufinamide-15N,d2), a precise and accurate concentration of Rufinamide in the sample can be determined.

Physicochemical Properties

The key physicochemical properties of Rufinamide and its stable isotope-labeled counterpart are summarized in the table below.

| Property | Rufinamide | Rufinamide-15N,d2 |

| Molecular Formula | C₁₀H₈F₂N₄O | C₁₀H₆D₂F₂N₃¹⁵NO |

| Molecular Weight | 238.20 g/mol | 241.20 g/mol |

| CAS Number | 106308-44-5 | 1795037-48-7 |

Mechanism of Action of Rufinamide

While the exact mechanism of action is not fully understood, Rufinamide is believed to exert its antiepileptic effects by modulating the activity of voltage-gated sodium channels in the brain.[1][2][7][8] It is thought to prolong the inactive state of these channels, thereby limiting the sustained, repetitive firing of neurons that can lead to seizures.[8][9]

Experimental Protocol: Quantification of Rufinamide in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the determination of Rufinamide in human plasma using Rufinamide-15N,d2 as an internal standard. This method is crucial for therapeutic drug monitoring and pharmacokinetic studies.

4.1. Materials and Reagents

-

Rufinamide analytical standard

-

Rufinamide-15N,d2 (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Deionized water

4.2. Sample Preparation A protein precipitation method is commonly employed for sample clean-up:

-

aliquot 50 µL of human plasma into a microcentrifuge tube.

-

Add 150 µL of a methanol solution containing Rufinamide-15N,d2 at a known concentration.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.3. Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100mm x 3mm, 3.5µm).

-

Mobile Phase: An isocratic mixture of water with 0.1% formic acid and methanol (50:50, v/v).[10]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

4.4. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rufinamide: Precursor ion (m/z) 239 -> Product ion (m/z) 127.[10]

-

Rufinamide-15N,d2 (IS): Precursor ion (m/z) 242 -> Product ion (m/z) 129.

-

4.5. Data Analysis The concentration of Rufinamide in the plasma samples is determined by calculating the peak area ratio of the Rufinamide MRM transition to the Rufinamide-15N,d2 MRM transition and comparing this to a calibration curve prepared in the same biological matrix.

Visualizations

5.1. Principle of Stable Isotope Dilution Analysis The following diagram illustrates the fundamental principle of using a stable isotope-labeled internal standard in a quantitative bioanalytical workflow.

References

- 1. Rufinamide - Wikipedia [en.wikipedia.org]

- 2. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rufinamide-15N-d2 | Axios Research [axios-research.com]

- 5. bdg.co.nz [bdg.co.nz]

- 6. scispace.com [scispace.com]

- 7. What is the mechanism of Rufinamide? [synapse.patsnap.com]

- 8. drugs.com [drugs.com]

- 9. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Rufinamide-15N,d2

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Rufinamide-15N,d2. This isotopically labeled analog of the anti-epileptic drug Rufinamide is a critical tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism profiling, and as an internal standard for quantitative bioanalysis.

Chemical Structure and Properties

Rufinamide-15N,d2 is a stable isotope-labeled version of Rufinamide, a triazole derivative used in the treatment of seizures associated with Lennox-Gastaut syndrome.[1] The isotopic labels, Nitrogen-15 (¹⁵N) and Deuterium (d2), are strategically incorporated into the molecule to provide a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical properties.

Chemical Structure:

-

IUPAC Name: 1-[(2,6-difluorophenyl)methyl-d2]-1H-1,2,3-triazole-4-carboxamide-¹⁵N

-

Chemical Formula: C₁₀H₆D₂F₂N₃¹⁵NO[2]

-

Canonical SMILES: C1=CC(=C(C(=C1)F)C([2H])([2H])N2C=C(N=N2)C(=O)[15NH2])F

Physicochemical Properties:

The following table summarizes the key quantitative data for Rufinamide-15N,d2.

| Property | Value | Reference |

| CAS Number | 1795037-48-7 | [2][3][4] |

| Molecular Weight | 241.2 g/mol | [2][5] |

| Purity | >95% (via HPLC) | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [6] |

Mechanism of Action

The primary mechanism of action of Rufinamide, and by extension its isotopically labeled form, involves the modulation of voltage-gated sodium channels.[3][4][7][8] By prolonging the inactive state of these channels, Rufinamide limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity.[4][8] This stabilization of the inactive state reduces neuronal hyperexcitability.

Figure 1: Mechanism of action of Rufinamide.

Experimental Protocols

While a specific synthesis protocol for Rufinamide-15N,d2 is not publicly available, a general workflow can be inferred from the known synthesis of Rufinamide and common isotopic labeling techniques. The analytical methods described below are based on established protocols for the parent compound and are suitable for the analysis of its labeled analog.

Hypothetical Synthesis Workflow

The synthesis of Rufinamide-15N,d2 would likely follow the established route for Rufinamide, incorporating isotopically labeled starting materials. A plausible approach involves the following key steps:

-

Preparation of Deuterated 2,6-difluorobenzyl Bromide: This would involve the bromination of deuterated 2,6-difluorotoluene.

-

Formation of the Azide: The deuterated benzyl bromide would then be reacted with an azide salt to form the corresponding benzyl azide.

-

Cycloaddition with a ¹⁵N-labeled Propionate Derivative: A 1,3-dipolar cycloaddition reaction between the deuterated benzyl azide and a propiolate derivative containing a ¹⁵N-labeled amide group would form the triazole ring.

-

Final Amidation: Conversion of the resulting ester to the primary amide would yield Rufinamide-15N,d2.

Figure 2: Hypothetical synthesis workflow for Rufinamide-15N,d2.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the chemical purity of Rufinamide-15N,d2.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 60:40 v/v). The pH of the buffer should be optimized (e.g., pH 3.0-4.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm.

-

Sample Preparation: Dissolve a precisely weighed amount of Rufinamide-15N,d2 in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the sample solution.

-

Monitor the elution profile and record the chromatogram.

-

Calculate the purity by determining the area of the main peak relative to the total area of all peaks.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This method is ideal for the quantitative analysis of Rufinamide-15N,d2 in plasma or other biological samples, where it often serves as an internal standard for the quantification of unlabeled Rufinamide.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC method, but optimized for compatibility with the mass spectrometer. A gradient elution may be employed to enhance separation.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Rufinamide and Rufinamide-15N,d2. For Rufinamide, a common transition is m/z 239 -> 127. For Rufinamide-15N,d2, the expected transition would be m/z 242 -> 129 (accounting for the mass shift from the isotopes).

-

-

Sample Preparation (Plasma):

-

To a small volume of plasma (e.g., 50 µL), add a known amount of a suitable internal standard (if Rufinamide-15N,d2 is the analyte) or the sample containing Rufinamide if Rufinamide-15N,d2 is the internal standard.

-

Perform protein precipitation by adding a solvent like methanol or acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Use this curve to determine the concentration of Rufinamide in unknown samples.

Figure 3: Experimental workflow for LC-MS/MS analysis.

Conclusion

Rufinamide-15N,d2 is an indispensable tool in the development and clinical investigation of Rufinamide. Its well-defined chemical structure and distinct mass make it an ideal internal standard for bioanalytical assays, enabling accurate and precise quantification of the parent drug in complex biological matrices. The experimental protocols outlined in this guide provide a solid foundation for the purity assessment and quantitative analysis of this important research compound. Further research into the specific synthesis and detailed characterization of Rufinamide-15N,d2 will undoubtedly contribute to a deeper understanding of the pharmacokinetics and metabolism of this significant anti-epileptic agent.

References

- 1. lubio.ch [lubio.ch]

- 2. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,6-Difluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 5. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Rufinamide-15N,d2 | TRC-R701552-10MG | LGC Standards [lgcstandards.com]

- 8. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Principles of Utilizing Rufinamide-15N,d2 as an Internal Standard in Bioanalytical Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. This technical guide delves into the fundamental principles and practical application of Rufinamide-15N,d2 as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Rufinamide. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variability inherent in the analytical process.

The Rationale for an Internal Standard in Bioanalysis

Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to various sources of error that can impact the accuracy and reproducibility of results.[1][2] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process.[2] Its primary role is to mimic the analyte of interest throughout the analytical workflow, thereby correcting for procedural variations.[1][2]

Key variabilities that an internal standard helps to mitigate include:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

-

Chromatographic Separation: Minor fluctuations in retention time and peak shape.

-

Mass Spectrometric Detection: Variations in ionization efficiency, often referred to as matrix effects, and instrument response drift.[2]

By calculating the ratio of the analyte's response to the internal standard's response, these variabilities can be effectively normalized, leading to more reliable quantitative data.

The Superiority of Stable Isotope-Labeled Internal Standards

While structurally similar analogs can be used as internal standards, stable isotope-labeled internal standards are widely considered the most appropriate choice for quantitative bioanalysis.[2] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[3]

Rufinamide-15N,d2 is the deuterium and ¹⁵N labeled version of Rufinamide.[4] The key advantages of using a SIL-IS like Rufinamide-15N,d2 include:

-

Identical Physicochemical Properties: It shares the same chemical and physical properties as the unlabeled analyte, ensuring it behaves almost identically during sample preparation and chromatographic separation.[3]

-

Co-elution with the Analyte: The SIL-IS and the analyte will have nearly identical retention times in the chromatographic system. This is crucial for compensating for matrix effects that can vary across the chromatographic run.

-

Distinct Mass-to-Charge Ratio (m/z): The difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification.

Logical Workflow of Bioanalytical Method Using a SIL-IS

The integration of a SIL-IS into a bioanalytical workflow follows a systematic process to ensure data integrity. The following diagram illustrates the typical workflow for the quantification of Rufinamide in a biological matrix using Rufinamide-15N,d2 as the internal standard.

Experimental Protocol: Quantification of Rufinamide in Human Plasma

The following is a representative experimental protocol for the quantitative analysis of Rufinamide in human plasma using Rufinamide-15N,d2 as the internal standard by LC-MS/MS. This protocol is based on established bioanalytical methods for similar compounds.

4.1. Materials and Reagents

-

Rufinamide reference standard

-

Rufinamide-15N,d2 (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

4.2. Stock and Working Solutions

-

Rufinamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Rufinamide in methanol.

-

Rufinamide-15N,d2 Stock Solution (1 mg/mL): Accurately weigh and dissolve Rufinamide-15N,d2 in methanol.

-

Working Solutions: Prepare serial dilutions of the Rufinamide stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of Rufinamide-15N,d2 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

4.3. Sample Preparation

-

Aliquot 50 µL of human plasma (blank, calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

-

Add 25 µL of the Rufinamide-15N,d2 working solution to each tube (except for blank matrix samples) and vortex briefly.

-

Add 200 µL of methanol to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or a shallow gradient depending on matrix complexity |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Rufinamide) | Q1: m/z 239.1 -> Q3: m/z 127.1 (example) |

| MRM Transition (Rufinamide-15N,d2) | Q1: m/z 242.1 -> Q3: m/z 129.1 (hypothetical, based on labeling) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation and Interpretation

The use of Rufinamide-15N,d2 as an internal standard allows for the construction of a reliable calibration curve and the accurate determination of Rufinamide concentrations in unknown samples.

5.1. Calibration Curve

A calibration curve is generated by plotting the peak area ratio of Rufinamide to Rufinamide-15N,d2 against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

| Nominal Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 5 | 0.025 |

| 10 | 0.051 |

| 50 | 0.248 |

| 100 | 0.502 |

| 500 | 2.51 |

| 1000 | 5.03 |

| 2000 | 10.1 |

5.2. Precision and Accuracy

The precision and accuracy of the method are evaluated using quality control (QC) samples at different concentrations (low, medium, and high). Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal concentration.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 5 | 6.8 | 104.2 | 8.1 | 102.5 |

| Low | 15 | 4.5 | 98.7 | 5.9 | 99.3 |

| Medium | 150 | 3.1 | 101.5 | 4.2 | 100.8 |

| High | 1500 | 2.5 | 99.2 | 3.7 | 99.8 |

The Principle of Quantification using a SIL-IS

The following diagram illustrates the logical relationship in the quantification process, highlighting how the SIL-IS corrects for variations.

Conclusion

The use of Rufinamide-15N,d2 as a stable isotope-labeled internal standard is a robust and reliable approach for the quantitative bioanalysis of Rufinamide. Its ability to mimic the analyte throughout the analytical process ensures that variations in sample preparation and instrument response are effectively compensated for, leading to highly accurate and precise data. This technical guide provides the foundational principles, a representative experimental protocol, and the expected data quality for researchers and scientists involved in the development and validation of bioanalytical methods for Rufinamide. Adherence to these principles is crucial for generating high-quality data that can confidently support pharmacokinetic, toxicokinetic, and clinical studies.

References

Rufinamide-15N,d2: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Rufinamide-15N,d2. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this isotopically labeled compound.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for Rufinamide-15N,d2. Since a specific Safety Data Sheet (SDS) for the isotopically labeled compound is not publicly available, the hazard and safety information is based on the SDS for the parent compound, Rufinamide, which is expected to have a nearly identical safety profile.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide-15N,d2 | Cayman Chemical |

| CAS Number | 1795037-48-7 | Cayman Chemical |

| Molecular Formula | C₁₀H₆D₂F₂N₃¹⁵NO | LGC Standards[1] |

| Molecular Weight | 241.2 g/mol | Cayman Chemical[2], Axios Research[3] |

| Appearance | Crystalline solid | Cayman Chemical[4] |

| Purity | ≥98% | Cayman Chemical[4] |

| Solubility | Soluble in DMSO (approx. 10 mg/ml) and DMF (approx. 2 mg/ml). Sparingly soluble in aqueous buffers. | Cayman Chemical[4] |

| Storage Temperature | -20°C | LGC Standards[1], Cayman Chemical[4] |

Table 2: Hazard Identification and Safety Precautions (based on Rufinamide SDS)

| Hazard Category | GHS Classification | Precautionary Statements |

| Health Hazards | Carcinogenicity (Category 2), Reproductive Toxicity (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | H351: Suspected of causing cancer. H361: Suspected of damaging fertility or the unborn child. H336: May cause drowsiness or dizziness. |

| Signal Word | Warning | |

| Personal Protective Equipment (PPE) | Eye protection (safety glasses), hand protection (impermeable gloves), respiratory protection (if dust is generated), protective clothing. | |

| First Aid Measures | After inhalation: Supply fresh air; consult a doctor in case of complaints. After skin contact: Generally, the product does not irritate the skin. After eye contact: Rinse opened eye for several minutes under running water. After swallowing: If symptoms persist, consult a doctor. | Cayman Chemical[5] |

| Fire-Fighting Measures | Use extinguishing media appropriate for the surrounding fire. | |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid prolonged or repeated exposure. | Cayman Chemical[5] |

| Storage | Keep container tightly closed. Store in a well-ventilated place. | Cayman Chemical[5] |

Mechanism of Action and Signaling Pathway

Rufinamide's primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs). It prolongs the inactive state of these channels, which are crucial for the initiation and propagation of action potentials in neurons.[6][7][8] By stabilizing the inactive state, Rufinamide limits the sustained, high-frequency firing of neurons that is characteristic of epileptic seizures.[6][7]

Caption: Mechanism of action of Rufinamide on voltage-gated sodium channels.

Experimental Protocols

Specific experimental protocols for the safety assessment of Rufinamide-15N,d2 are not publicly available. However, the following general methodologies are based on best practices for handling potent pharmaceutical compounds and isotopically labeled substances.

Handling and Personal Protective Equipment (PPE)

Due to its potential health hazards, Rufinamide-15N,d2 should be handled in a controlled laboratory environment by trained personnel.

-

Engineering Controls: A certified chemical fume hood or a ventilated balance enclosure should be used when weighing or handling the solid compound to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently.

-

Respiratory Protection: For operations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is recommended.

-

Protective Clothing: A laboratory coat should be worn. Disposable sleeves may be used for added protection.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

General Workflow for In Vitro and In Vivo Safety Assessment

The safety assessment of a new chemical entity like Rufinamide-15N,d2 would typically follow a tiered approach, starting with in vitro assays and progressing to in vivo studies.

Caption: General workflow for the non-clinical safety assessment of a pharmaceutical compound.

3.2.1. In Vitro Toxicity Studies

-

Objective: To identify potential toxic liabilities early in the drug development process.

-

Methodologies:

-

Genotoxicity: Assess the potential of the compound to induce genetic mutations using bacterial reverse mutation assays (Ames test) and in vitro mammalian cell chromosomal aberration tests.

-

Cytotoxicity: Determine the concentration at which the compound causes cell death in various cell lines (e.g., HepG2 for liver toxicity) using assays that measure metabolic activity (e.g., MTT) or membrane integrity (e.g., LDH release).

-

Cardiotoxicity: Evaluate the potential for cardiac arrhythmias by assessing the compound's effect on the hERG potassium channel using patch-clamp electrophysiology.

-

3.2.2. In Vivo Toxicity Studies

-

Objective: To evaluate the systemic toxicity of the compound in animal models.

-

Methodologies:

-

Acute Toxicity: Determine the short-term toxicity of a single high dose of the compound. This helps in identifying the target organs of toxicity and in dose selection for longer-term studies.

-

Repeated-Dose Toxicity: Administer the compound daily for a specified period (e.g., 28 or 90 days) to assess the cumulative effects of the drug. This involves monitoring clinical signs, body weight, food consumption, hematology, clinical chemistry, and performing histopathological examination of tissues.

-

Reproductive and Developmental Toxicity: Evaluate the potential effects of the compound on fertility, embryonic development, and offspring.

-

Carcinogenicity: Long-term studies (typically 2 years in rodents) to assess the tumorigenic potential of the compound.

-

3.2.3. Safety Considerations for Isotopically Labeled Compounds

While the toxicological properties of Rufinamide-15N,d2 are expected to be the same as unlabeled Rufinamide, the isotopic labeling itself is generally considered to have a negligible effect on the biological activity and safety profile.[9] The primary purpose of the isotopic label is to facilitate the quantitative analysis of the drug and its metabolites in biological matrices using mass spectrometry.

Conclusion

Rufinamide-15N,d2 is a valuable tool for pharmacokinetic and metabolic studies of Rufinamide. While it is a potent pharmaceutical compound that requires careful handling, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment can minimize the risks associated with its use. This guide provides a foundation for the safe and effective utilization of Rufinamide-15N,d2 in a research and development setting. Researchers should always consult the most up-to-date Safety Data Sheet and relevant institutional and regulatory guidelines before working with this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Rufinamide-15N-d2 | Axios Research [axios-research.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. What is the mechanism of Rufinamide? [synapse.patsnap.com]

- 7. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Enrichment and Stability of Rufinamide-¹⁵N,d₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Rufinamide-¹⁵N,d₂. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of isotopically labeled compounds in pharmaceutical research. This document details methodologies for the assessment of isotopic purity and stability, alongside a proposed synthetic pathway.

Introduction to Rufinamide and its Isotopologues

Rufinamide is an antiepileptic drug used as adjunctive therapy for seizures associated with Lennox-Gastaut syndrome.[1] Its mechanism of action involves the prolongation of the inactive state of voltage-gated sodium channels, which limits repetitive neuronal firing.[1] Isotopically labeled versions of Rufinamide, such as Rufinamide-¹⁵N,d₂, serve as invaluable tools in pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of stable isotopes like ¹⁵N and deuterium (d or ²H) allows for the differentiation of the labeled drug from its endogenous or unlabeled counterparts.

The stability of these isotopically labeled compounds is a critical parameter, as degradation can compromise the accuracy of experimental results. Deuteration, in particular, can sometimes lead to a kinetic isotope effect, potentially altering the metabolic stability of the molecule compared to its non-deuterated analogue.[2][3] This guide outlines the necessary experimental protocols to evaluate these characteristics for Rufinamide-¹⁵N,d₂.

Isotopic Enrichment Analysis

The precise determination of isotopic enrichment is crucial for the use of Rufinamide-¹⁵N,d₂ as an internal standard or for metabolic fate studies. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To quantify the percentage of ¹⁵N and deuterium incorporation in a sample of Rufinamide-¹⁵N,d₂.

Methodology:

-

Sample Preparation: Prepare solutions of both unlabeled Rufinamide and Rufinamide-¹⁵N,d₂ of known concentrations in a suitable solvent (e.g., methanol/water).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution to separate Rufinamide from any potential impurities.

-

Mass Spectrometric Analysis:

-

Acquire full scan mass spectra for both the labeled and unlabeled Rufinamide.

-

Identify the molecular ion peaks ([M+H]⁺) for both compounds.

-

For the unlabeled sample, determine the natural isotopic distribution of the molecular ion cluster.

-

For the Rufinamide-¹⁵N,d₂ sample, measure the ion intensities for the molecular ion cluster, which will include contributions from different isotopic species (e.g., molecules with only ¹⁵N, only d₂, or both).

-

-

Data Analysis:

-

Correct the observed isotope distribution of the labeled sample for the natural abundance of isotopes (e.g., ¹³C).

-

Calculate the percentage of enrichment for ¹⁵N and d₂ by comparing the relative intensities of the corresponding mass peaks to the sum of all peaks in the isotopic cluster.

-

Data Presentation:

The isotopic enrichment data for a hypothetical batch of Rufinamide-¹⁵N,d₂ is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₁₀H₆D₂F₂N₃¹⁵NO |

| Molecular Weight | 241.20 |

| Isotopic Enrichment of ¹⁵N | >98% |

| Deuterium Incorporation (d₂) | >97% |

| Chemical Purity (by HPLC) | >99% |

Table 1: Hypothetical Isotopic Enrichment Data for Rufinamide-¹⁵N,d₂.

Synthesis of Rufinamide-¹⁵N,d₂

While detailed synthetic procedures for commercially available Rufinamide-¹⁵N,d₂ are often proprietary, a plausible synthetic route can be devised based on established methods for the synthesis of unlabeled Rufinamide. A common approach involves the cycloaddition of a substituted benzyl azide with a propiolate derivative, followed by amidation.

Proposed Experimental Protocol: Synthesis of Rufinamide-¹⁵N,d₂

This proposed synthesis utilizes commercially available labeled precursors.

Step 1: Synthesis of 2,6-Difluorobenzyl-d₂-azide

-

React 2,6-difluorobenzaldehyde with a deuterated reducing agent (e.g., sodium borodeuteride) to form 2,6-difluorobenzyl-d₂-alcohol.

-

Convert the alcohol to a leaving group (e.g., by tosylation or conversion to a halide).

-

Displace the leaving group with sodium azide to yield 2,6-difluorobenzyl-d₂-azide.

Step 2: Cycloaddition Reaction

-

React 2,6-difluorobenzyl-d₂-azide with methyl propiolate in a suitable solvent. This [3+2] cycloaddition reaction forms the triazole ring, yielding methyl 1-(2,6-difluorobenzyl-d₂)-1H-1,2,3-triazole-4-carboxylate.

Step 3: Amidation with ¹⁵N-labeled Ammonia

-

Treat the resulting ester with a solution of ¹⁵N-labeled ammonia in methanol.

-

This aminolysis reaction converts the methyl ester to the corresponding carboxamide, yielding Rufinamide-¹⁵N,d₂.

-

Purify the final product by recrystallization or column chromatography.

Visualization of the Synthetic Workflow:

Stability Assessment of Rufinamide-¹⁵N,d₂

A comprehensive stability assessment is essential to ensure the integrity of Rufinamide-¹⁵N,d₂ under various storage and experimental conditions. This involves forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of Rufinamide-¹⁵N,d₂ under stress conditions and compare its stability to unlabeled Rufinamide.

Methodology:

-

Sample Preparation: Prepare solutions of both Rufinamide-¹⁵N,d₂ and unlabeled Rufinamide in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject the solutions to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat at 80°C for 48 hours (in solid state and in solution).

-

Photolytic Degradation: Expose to UV light (254 nm) and fluorescent light for a specified duration as per ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and alkaline samples.

-

Analyze all samples using a validated stability-indicating HPLC method with UV detection.

-

Characterize any significant degradation products using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of degradation for both Rufinamide-¹⁵N,d₂ and unlabeled Rufinamide under each stress condition.

-

Compare the degradation profiles to assess the impact of isotopic labeling on stability.

-

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

| Stress Condition | Rufinamide (% Degradation) | Rufinamide-¹⁵N,d₂ (% Degradation) | Major Degradation Products |

| 0.1 M HCl, 60°C, 24h | Data | Data | Identify and list |

| 0.1 M NaOH, 60°C, 24h | Data | Data | Identify and list |

| 3% H₂O₂, RT, 24h | Data | Data | Identify and list |

| 80°C, 48h | Data | Data | Identify and list |

| UV/Fluorescent Light | Data | Data | Identify and list |

Table 2: Example of a Comparative Forced Degradation Data Table.

Visualization of the Stability Testing Workflow:

References

Navigating the Regulatory Maze: A Technical Guide to the Use of Labeled Compounds in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The journey of a new drug from laboratory bench to patient bedside is a long and highly regulated process. Among the critical tools in the drug developer's arsenal are isotopically labeled compounds. These powerful tracers, in which an atom is replaced by its isotope, are indispensable for elucidating the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. This in-depth technical guide provides a comprehensive overview of the core regulatory guidelines governing the use of labeled compounds, with a particular focus on radiopharmaceuticals, in drug development. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the complex regulatory landscape and ensure compliance with international standards.

The Regulatory Framework: A Global Perspective

The use of labeled compounds, especially those that are radioactive, is strictly controlled by national and international regulatory bodies to ensure the safety of human subjects and the integrity of the data generated. The primary agencies setting the standards are the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Their guidelines are often harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Key Regulations and Guidelines

The regulatory landscape is multifaceted, with specific guidelines for different stages of drug development and types of labeled compounds. A fundamental understanding of the following regulations is crucial:

-

Good Manufacturing Practices (GMP): These are the cornerstone of pharmaceutical quality assurance. For radiopharmaceuticals, specific GMP guidelines are in place to address the unique challenges of handling radioactive materials, such as their short half-lives and the need for radiation protection.[1][2][3] In the United States, 21 CFR Part 212 outlines the current Good Manufacturing Practice (cGMP) for Positron Emission Tomography (PET) drugs.[4][5][6] These regulations ensure that PET drugs are produced consistently to meet safety, quality, and purity standards.[4][5][6]

-

Investigational New Drug (IND) Applications: Before a new drug, including a radiolabeled version, can be administered to humans in a clinical trial, an IND application must be filed with the FDA. This application must contain sufficient data from non-clinical studies to demonstrate the safety of the proposed investigation.

-

Radioactive Drug Research Committee (RDRC): In the U.S., certain basic research studies involving radioactive drugs may be conducted without an IND under the oversight of an FDA-approved RDRC, as stipulated in 21 CFR 361.1 .[2][7] This pathway is intended for studies that aim to obtain basic information about a drug's metabolism or about human physiology and are not intended for immediate therapeutic or diagnostic purposes.[2][7]

-

Human Radiolabeled Mass Balance (ADME) Studies: The FDA has issued specific guidance on the design and conduct of human ADME studies using radiolabeled compounds.[8][9][10] These studies are critical for understanding the fate of a drug in the human body.[8]

-

Non-Clinical Safety Studies: The ICH M3(R2) guideline provides a framework for the non-clinical safety studies required to support human clinical trials and marketing authorization for pharmaceuticals.[11][12][13][14] For radiopharmaceuticals, the EMA has also published specific guidelines on non-clinical requirements.[15][16][17][18]

Quantitative Data for Regulatory Compliance

Regulatory bodies have established specific quantitative limits to ensure the safety of human subjects in studies involving radioactive drugs. These limits are a critical consideration in the design of clinical protocols.

Radiation Dose Limits for Human Research Subjects

The radiation dose to research subjects must be kept as low as reasonably achievable. 21 CFR 361.1 specifies the following limits for studies conducted under an RDRC:

| Organ or System | Single Dose (rem) | Annual and Total Dose (rem) |

| Whole body, active blood-forming organs, lens of the eye, and gonads | 3 | 5 |

| Other organs | 5 | 15 |

Table 1: Radiation Dose Limits for Adult Research Subjects (21 CFR 361.1)[2][19]

For research subjects under 18 years of age, the radiation dose shall not exceed 10 percent of the adult dose.[2][20][21]

Pharmacological Dose Limits

For studies conducted under 21 CFR 361.1, the amount of the active ingredient administered must be known to not cause any clinically detectable pharmacological effect.[2][20]

Proposed Toxicological Limits for Radiopharmaceuticals

A position paper by the European Association of Nuclear Medicine (EANM) has proposed a risk-based approach for toxicological assessment based on the mass of the non-radioactive part of the radiopharmaceutical:

| Toxicological Limit | Requirements |

| <1.5 µg | Based on the Threshold of Toxicological Concern (TTC) for genotoxic impurities. Considered an acceptable risk. |

| <100 µg | An extended single-dose toxicity study in one rodent species is recommended. The study should include hematology, clinical chemistry, necropsy, and histopathology. The in vivo toxicology tests must be performed in compliance with Good Laboratory Practice (GLP). |

| >100 µg | An extended single-dose toxicity study in both rodent and non-rodent species, as well as a test for genotoxicity (e.g., Ames test), is required. Toxicology tests must be performed in compliance with GLP. |

Table 2: Proposed Toxicology Limits for Radiopharmaceuticals[18]

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments involving labeled compounds.

Synthesis of Radiolabeled Compounds

The introduction of a radioisotope into a drug molecule is a highly specialized process that requires careful planning and execution. The most commonly used isotopes in drug metabolism studies are Carbon-14 (¹⁴C) and Tritium (³H).

General Strategy for ¹⁴C-Labeling:

-

Selection of Labeling Position: The ¹⁴C atom should be placed in a metabolically stable position within the molecule to ensure that the label is not lost during biotransformation.[22]

-

Synthetic Route Design: The synthesis is typically a multi-step process starting from a simple ¹⁴C-labeled precursor, such as barium [¹⁴C]carbonate or potassium [¹⁴C]cyanide.[8][22]

-

"Cold" Run: Before working with the radioactive material, a "cold" run using the non-radioactive isotope (e.g., ¹²C) is performed to optimize the reaction conditions and purification procedures.[8]

-

Radiosynthesis: The synthesis is then carried out on a small scale (~100 mg) in a specialized radiochemistry laboratory equipped to handle radioactive materials safely.[8]

-

Purification: The final radiolabeled product must be purified to a high degree of radiochemical purity, typically >95%. High-Performance Liquid Chromatography (HPLC) is the most common purification technique.[23]

Example Workflow for a Multi-step ¹⁴C-Synthesis:

A representative multi-step synthesis of a ¹⁴C-labeled drug.

Purification of Radiolabeled Compounds

Achieving high radiochemical purity is essential for the reliability of ADME studies. HPLC is the workhorse for the purification of radiolabeled compounds.

Detailed Protocol for Radio-HPLC Purification:

-

Column Selection: A reversed-phase C18 column is commonly used for the separation of small molecule drugs.[1]

-

Mobile Phase Optimization: A gradient elution using a mixture of solvents (e.g., acetonitrile and water with additives like trifluoroacetic acid) is often employed to achieve optimal separation.[1]

-

Sample Preparation: The crude radiolabeled product is dissolved in a suitable solvent and filtered to remove any particulate matter.[24]

-

HPLC Run: The sample is injected onto the HPLC system. The eluent is monitored by both a UV detector (to detect the non-radioactive components) and a radioactivity detector.[25]

-

Fraction Collection: The fraction corresponding to the radiolabeled drug product is collected.

-

Purity Analysis: The collected fraction is re-analyzed by HPLC to confirm its radiochemical purity.

Quality Control of Radiopharmaceuticals

A battery of quality control tests is performed on the final radiopharmaceutical product to ensure its safety and quality before administration to humans.

Key Quality Control Tests:

-

Radionuclidic Purity: This test confirms the identity of the radionuclide and quantifies any radionuclidic impurities. It is typically performed using gamma-ray spectrometry.[3][16][26][27][28]

-

Radiochemical Purity: This test determines the percentage of the radioactivity that is present in the desired chemical form. It is commonly assessed using Thin-Layer Chromatography (TLC) or HPLC.[9][17][21][29]

-

Sterility: This test ensures that the radiopharmaceutical is free from viable microorganisms. Due to the short half-lives of many radiopharmaceuticals, sterility testing is often performed retrospectively.[4][5][19][21]

-

Apyrogenicity (Bacterial Endotoxins): This test checks for the presence of pyrogens, which are fever-inducing substances. The Limulus Amebocyte Lysate (LAL) test or the Monocyte Activation Test (MAT) are commonly used.[5][11][13][21][30][31]

-

pH: The pH of the final product is measured to ensure it is within the specified range for stability and physiological compatibility.[21]

Logical Flow for Quality Control Testing:

Decision-making workflow for the release of a radiopharmaceutical batch.

Non-Clinical Safety Studies

Before a labeled compound can be administered to humans, a series of non-clinical studies must be conducted to assess its safety profile.

Types of Non-Clinical Safety Studies:

-

Single-Dose Toxicity Studies: These studies are designed to determine the potential toxicity of a single dose of the compound and to identify the maximum tolerated dose (MTD).[32][33] An "extended" single-dose toxicity study may be conducted, which includes hematology, clinical chemistry, and histopathology.[2]

-

Genotoxicity Studies: These studies assess the potential of a compound to damage genetic material. The standard battery of tests, as described in ICH S2(R1), includes a test for gene mutation in bacteria (Ames test), an in vitro cytogenetic test for chromosomal damage, and an in vivo test for genotoxicity.[6][12][14][34][35]

-

Safety Pharmacology: These studies investigate the potential undesirable effects of a compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.[12]

Experimental Workflow for a Single-Dose Toxicity Study:

A typical workflow for a non-clinical single-dose toxicity study.

Conclusion

The use of labeled compounds is a cornerstone of modern drug development, providing invaluable insights into the pharmacokinetic and metabolic properties of new drug candidates. However, the regulatory landscape governing their use is complex and ever-evolving. A thorough understanding of the guidelines set forth by agencies such as the FDA and EMA, coupled with meticulous planning and execution of experimental protocols, is paramount for ensuring regulatory compliance and the successful progression of a drug through the development pipeline. This guide provides a foundational understanding of these critical aspects, empowering researchers and drug development professionals to navigate the regulatory maze with confidence.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. www-pub.iaea.org [www-pub.iaea.org]

- 3. digicollections.net [digicollections.net]

- 4. youthfilter.com [youthfilter.com]

- 5. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 6. ICH Official web site : ICH [ich.org]

- 7. almacgroup.com [almacgroup.com]

- 8. selcia.com [selcia.com]

- 9. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical considerations for navigating the regulatory landscape of non-clinical studies for clinical translation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. database.ich.org [database.ich.org]

- 13. <151> PYROGEN TEST [drugfuture.com]

- 14. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy [gmp-compliance.org]

- 15. nihs.go.jp [nihs.go.jp]

- 16. itelpharma.com [itelpharma.com]

- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 18. Position paper on requirements for toxicological studies in the specific case of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jnm.snmjournals.org [jnm.snmjournals.org]

- 20. cdn.ymaws.com [cdn.ymaws.com]

- 21. Radiopharmaceutical quality control (RTNM) | Canadian Association of Medical Radiation Technologists [camrt-bpg.ca]

- 22. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 23. 2024.sci-hub.se [2024.sci-hub.se]

- 24. indico.cern.ch [indico.cern.ch]

- 25. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. uspnf.com [uspnf.com]

- 27. researchgate.net [researchgate.net]

- 28. rrp.nipne.ro [rrp.nipne.ro]

- 29. jnm.snmjournals.org [jnm.snmjournals.org]

- 30. matresearch.com [matresearch.com]

- 31. In Vitro Pyrogen Test Methods [ntp.niehs.nih.gov]

- 32. downloads.regulations.gov [downloads.regulations.gov]

- 33. Safety Study of Single-Dose Intravenously Administered DOTA-Siglec-9 Peptide in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]

- 35. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Note: Quantitative Analysis of Rufinamide in Human Plasma by LC-MS/MS

A robust and high-throughput method for the determination of Rufinamide using a stable isotope-labeled internal standard.

Introduction

Rufinamide is an antiepileptic medication used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome. Therapeutic Drug Monitoring (TDM) of Rufinamide is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This application note describes a sensitive, specific, and robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Rufinamide in human plasma. The method utilizes Rufinamide-¹⁵N,d₂, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The simple protein precipitation sample preparation protocol allows for high-throughput analysis suitable for clinical research and drug development settings.

Experimental Protocols

Materials and Reagents

-

Standards: Rufinamide and Rufinamide-¹⁵N,d₂ certified reference standards.[1][2]

-

Solvents: HPLC-grade Methanol and Acetonitrile; Formic Acid (LC-MS grade).

-

Water: Deionized water, 18 MΩ·cm or higher purity.

-

Matrix: Blank human plasma (K₂EDTA).

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Rufinamide and Rufinamide-¹⁵N,d₂ (Internal Standard, IS) by dissolving the reference standards in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Rufinamide stock solution with 50:50 Methanol/Water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Rufinamide-¹⁵N,d₂ stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC standards and four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the Internal Standard Spiking Solution (100 ng/mL Rufinamide-¹⁵N,d₂ in acetonitrile) to each tube.[3]

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the clear supernatant to an HPLC vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.[3]

LC-MS/MS Method Workflow

Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC System | UltiMate 3000 RS or equivalent |

| Column | Hypersil GOLD C18 (50 x 2.1 mm, 1.9 µm) or equivalent[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B in 2.5 min, hold for 1 min, return to 10% B in 0.5 min |

| Run Time | 4.5 minutes[4] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Spray Voltage | 3500 V |

| Vaporizer Temp. | 350 °C |

| Capillary Temp. | 320 °C |

| Collision Gas | Argon |

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rufinamide | 239.1 | 127.1 | 25 |

| Rufinamide-¹⁵N,d₂ (IS) | 242.1 | 129.1 | 25 |

Method Validation Results

The method was validated according to established guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 5 to 2,500 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥0.995.

Table 2: Calibration Curve Linearity and Accuracy

| Nominal Conc. (ng/mL) | Mean Back-Calculated Conc. (ng/mL) | Accuracy (%Bias) |

| 5.0 | 4.8 | -4.0% |

| 10.0 | 10.3 | +3.0% |

| 50.0 | 51.5 | +3.0% |

| 250.0 | 244.8 | -2.1% |

| 500.0 | 508.0 | +1.6% |

| 1000.0 | 989.0 | -1.1% |

| 2000.0 | 2040.0 | +2.0% |

| 2500.0 | 2475.0 | -1.0% |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels. The results demonstrate excellent reproducibility and accuracy.[3][5]

Table 3: Intra- and Inter-Day Precision and Accuracy (n=5)

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |

| LLOQ | 5.0 | 6.8% | -2.5% | 7.5% | -1.8% |

| LQC | 15.0 | 5.1% | +1.3% | 6.2% | +2.1% |

| MQC | 750.0 | 3.5% | -0.8% | 4.1% | -1.5% |

| HQC | 2000.0 | 2.9% | +2.3% | 3.8% | +1.7% |

Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed at three QC levels. The use of a stable isotope-labeled internal standard effectively normalized for variability.

Table 4: Extraction Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| LQC | 15.0 | 95.2% | 0.97 | 1.01 |

| MQC | 750.0 | 97.8% | 0.95 | 0.99 |

| HQC | 2000.0 | 96.5% | 0.96 | 1.00 |

Conclusion

This application note presents a validated LC-MS/MS method for the quantitative determination of Rufinamide in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method demonstrates excellent linearity, precision, and accuracy across a clinically relevant concentration range.[4] The use of the stable isotope-labeled internal standard, Rufinamide-¹⁵N,d₂, ensures reliable quantification by mitigating potential matrix effects. This robust method is well-suited for therapeutic drug monitoring and pharmacokinetic studies involving Rufinamide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. thomassci.com [thomassci.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Application Note: Quantification of Rufinamide in Human Plasma by LC-MS/MS with a Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Rufinamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple and rapid protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (Rufinamide-d4) to ensure high accuracy and precision. This robust and reproducible assay is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Introduction

Rufinamide is an antiepileptic medication used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1] Accurate measurement of Rufinamide concentrations in plasma is crucial for optimizing patient dosage and for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it effectively compensates for variability in sample preparation and matrix effects.[2] This protocol provides a comprehensive procedure for the determination of Rufinamide in human plasma using Rufinamide-d4 as the internal standard.

Experimental

Materials and Reagents

-

Rufinamide certified reference standard

-

Rufinamide-d4 certified reference standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL): Prepare stock solutions of Rufinamide and Rufinamide-d4 by dissolving the appropriate amount of each standard in methanol.

Working Standard Solutions: Prepare serial dilutions of the Rufinamide stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Rufinamide-d4 stock solution in 50:50 (v/v) acetonitrile/water.

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL Rufinamide-d4) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography: A typical LC setup for this analysis would involve a C18 reversed-phase column with gradient elution.

| Parameter | Value |

| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 1 |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 5 minutes |

Table 1: Typical LC Gradient

| Time (min) | %B |

|---|---|

| 0.0 | 20 |

| 2.5 | 80 |

| 3.5 | 80 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

| Dwell Time | 100 ms |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Rufinamide | 239.1 | 127.1 |

| Rufinamide-d4 | 243.1 | 131.1 |

Results and Discussion

Method Validation

The analytical method was validated according to regulatory guidelines. The following parameters were assessed:

Linearity: The method demonstrated excellent linearity over a concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| Low | 30 | < 5% | 95 - 105% | < 6% | 94 - 106% |

| Medium | 300 | < 4% | 97 - 103% | < 5% | 96 - 104% |

| High | 3000 | < 3% | 98 - 102% | < 4% | 97 - 103% |

Lower Limit of Quantification (LLOQ): The LLOQ was established at 10 ng/mL with a signal-to-noise ratio of >10 and acceptable precision and accuracy.

Recovery: The extraction recovery of Rufinamide was determined to be consistent and reproducible across the QC levels, typically ranging from 85% to 95%.

Matrix Effect: The use of a stable isotope-labeled internal standard effectively compensated for any ion suppression or enhancement from the plasma matrix.

Visualizations

Figure 1. Experimental workflow for the quantification of Rufinamide in human plasma.

Figure 2. Logical relationship between the analyte and the internal standard for quantification.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Rufinamide in human plasma. The use of a stable isotope-labeled internal standard (Rufinamide-d4) ensures high accuracy and precision, making this method highly suitable for clinical research and therapeutic drug monitoring. The protein precipitation sample preparation is straightforward and amenable to high-throughput automation.

References

Application of Rufinamide-15N,d2 in Pharmacokinetic and Bioavailability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufinamide is an antiepileptic drug indicated for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[1][2] Understanding the precise pharmacokinetic profile, including the absolute bioavailability of Rufinamide, is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of stable isotope-labeled compounds, such as Rufinamide-15N,d2, offers a powerful and safe methodology for these critical studies in drug development.[3]

Stable isotope labeling involves the incorporation of non-radioactive heavy isotopes, like ¹⁵N and ²H (deuterium), into the drug molecule.[3] This allows the labeled drug to be distinguished from the unlabeled drug by mass spectrometry, enabling simultaneous administration and quantification of different formulations or administration routes. This approach is considered the gold standard for determining absolute bioavailability as it eliminates intra-subject variability and the need for a washout period between doses.[4]

This document provides detailed application notes and protocols for the use of Rufinamide-15N,d2 in pharmacokinetic and bioavailability studies.

Key Applications of Rufinamide-15N,d2

-

Absolute Bioavailability Studies: By co-administering an oral dose of unlabeled Rufinamide with an intravenous (IV) microdose of Rufinamide-15N,d2, the absolute bioavailability (F) can be precisely determined. This is calculated by comparing the area under the plasma concentration-time curve (AUC) of the oral drug to the AUC of the intravenous labeled drug.

-

Bioequivalence Studies: Rufinamide-15N,d2 can be used as an internal standard in bioequivalence studies comparing different oral formulations of Rufinamide.[5][6]

-

Metabolic Profiling: The use of a stable isotope label can aid in the identification and quantification of metabolites by distinguishing them from endogenous compounds.

-

Internal Standard for Bioanalytical Methods: Rufinamide-15N,d2 is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Rufinamide in biological matrices. Its chemical and physical properties are nearly identical to the analyte, ensuring accurate and precise quantification.[7][8]

Experimental Protocols

Absolute Bioavailability Study in Healthy Volunteers

Objective: To determine the absolute oral bioavailability of a Rufinamide tablet formulation using a simultaneous intravenous administration of Rufinamide-15N,d2.

Study Design: An open-label, single-period study in healthy adult volunteers.

Materials:

-

Rufinamide tablets (e.g., 400 mg)

-

Sterile solution of Rufinamide-15N,d2 for intravenous infusion (e.g., 100 µg in a suitable vehicle)

-

LC-MS/MS system for bioanalysis

-

Standard clinical trial equipment and consumables

Protocol:

-

Subject Screening and Enrollment: Recruit healthy male and female volunteers (n=24) who meet the inclusion and exclusion criteria. Obtain informed consent.

-

Dosing:

-

Administer a single oral dose of 400 mg Rufinamide with food.[5]

-

Simultaneously, administer a 100 µg intravenous infusion of Rufinamide-15N,d2 over 30 minutes.

-

-

Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[5]

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Rufinamide and Rufinamide-15N,d2 in human plasma.

-

Use a suitable internal standard if Rufinamide-15N,d2 is not being used for this purpose in a relative bioavailability study. For an absolute bioavailability study, the labeled compound is the analyte.

-

-

Pharmacokinetic Analysis:

-

Calculate the pharmacokinetic parameters for both Rufinamide (oral) and Rufinamide-15N,d2 (IV), including AUC₀₋ₜ, AUC₀₋∞, Cₘₐₓ, Tₘₐₓ, and t₁/₂.

-

Calculate the absolute bioavailability (F) using the following formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

-

Logical Workflow for Absolute Bioavailability Study

Caption: Workflow for an absolute bioavailability study of Rufinamide.

Bioanalytical Method for Quantification of Rufinamide and Rufinamide-15N,d2 using LC-MS/MS

Objective: To quantify the concentrations of Rufinamide and Rufinamide-15N,d2 in human plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A, hold, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions (Hypothetical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Rufinamide: Precursor ion (Q1) m/z 239.1 → Product ion (Q3) m/z 108.1

-

Rufinamide-15N,d2: Precursor ion (Q1) m/z 242.1 → Product ion (Q3) m/z 111.1

-

-

Internal Standard (if needed for other applications): e.g., Lacosamide or a deuterated analog of another antiepileptic drug.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (if applicable).

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

Experimental Workflow for Bioanalysis

Caption: Workflow for sample preparation and bioanalysis.

Data Presentation

The following table summarizes the expected pharmacokinetic parameters for an absolute bioavailability study of a 400 mg oral dose of Rufinamide administered with food, based on its known high bioavailability.[2][5]

| Parameter | Rufinamide (Oral - 400 mg) | Rufinamide-15N,d2 (IV - 100 µg) |

| Dose | 400 mg | 100 µg |

| Cₘₐₓ (ng/mL) | ~4800[6] | Not Applicable (infusion) |

| Tₘₐₓ (h) | 4 - 6[9] | End of Infusion |

| AUC₀₋∞ (ng·h/mL) | ~76,000[6] | (To be determined) |

| t₁/₂ (h) | 6 - 10[9] | 6 - 10 |

| Absolute Bioavailability (F) | ~85%[3] | 100% (by definition) |

Signaling Pathways and Logical Relationships

The primary mechanism of action of Rufinamide is thought to be the prolongation of the inactive state of voltage-gated sodium channels.[9] This is not a signaling pathway in the traditional sense but a direct effect on ion channel function.

Logical Relationship of Rufinamide Administration to Therapeutic Effect

Caption: From drug administration to therapeutic effect.

Conclusion

The use of Rufinamide-15N,d2 provides a robust and accurate method for determining the absolute bioavailability and characterizing the pharmacokinetics of Rufinamide. The protocols and information presented here offer a framework for researchers to design and execute such studies, contributing to a more complete understanding of this important antiepileptic drug. The LC-MS/MS methodology allows for sensitive and specific quantification, which is essential for modern drug development and regulatory submissions.

References

- 1. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Bioavailability of three rufinamide oral suspensions compared with the marketed 400-mg tablet formulation: results from a randomized-sequence, open-label, four-period, four-sequence crossover study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action | BANZEL (rufinamide) [banzel.com]

Application Notes and Protocols for the Determination of Rufinamide in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufinamide is an antiepileptic drug utilized as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome.[1] Accurate quantification of Rufinamide in biological matrices such as plasma, serum, and saliva is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the most common sample preparation techniques used for Rufinamide analysis in biological samples prior to chromatographic determination.